9H-Pyrido[3,4-b]indole-3-carboxamide
Overview
Description
9H-Pyrido[3,4-b]indole-3-carboxamide is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole-3-carboxamide typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms an imine intermediate, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI). The highest yields are achieved using tetrazole-1-acetic acid as a ligand .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 9H-Pyrido[3,4-b]indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
9H-Pyrido[3,4-b]indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity.
Cell Cycle Arrest: In cancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways.
Comparison with Similar Compounds
Norharmane (9H-Pyrido[3,4-b]indole): Shares the same core structure but lacks the carboxamide group.
Harmane (1-Methyl-9H-pyrido[3,4-b]indole): Contains a methyl group at the nitrogen atom of the indole ring.
Uniqueness: 9H-Pyrido[3,4-b]indole-3-carboxamide is unique due to the presence of the carboxamide group, which enhances its ability to form hydrogen bonds and interact with biological targets. This structural feature distinguishes it from other indole derivatives and contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12(16)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-6,15H,(H2,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZNPYBICIOFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520556 | |
Record name | 9H-beta-Carboline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00520556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88932-13-2 | |
Record name | 9H-beta-Carboline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00520556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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